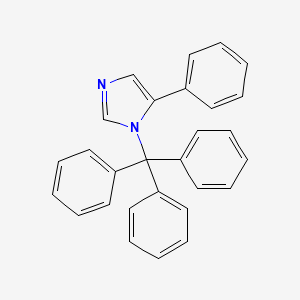
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group at the 5-position and a triphenylmethyl group at the 1-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature, followed by its reaction with various electrophiles to achieve high yields in short reaction times .
Chemical Reactions Analysis
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with electrophiles, forming a range of substituted imidazole derivatives.
Oxidation and Reduction:
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, electrophiles, and various oxidizing and reducing agents. The major products formed from these reactions are typically substituted imidazole derivatives with varying functional groups .
Scientific Research Applications
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact molecular targets and pathways for this specific compound, however, require further research.
Comparison with Similar Compounds
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- can be compared with other similar imidazole derivatives, such as:
1-Phenylimidazole: This compound has a phenyl group at the 1-position of the imidazole ring and is known for its use in inducing enzyme activity in biological systems.
1-(Triphenylmethyl)imidazole: This derivative has a triphenylmethyl group at the 1-position and is used in the synthesis of trisubstituted imidazole derivatives.
The uniqueness of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Properties
CAS No. |
823810-46-4 |
|---|---|
Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-29-22-30(27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
FNCXMCOEXGGIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
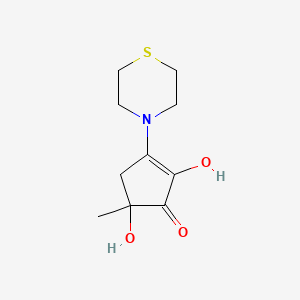
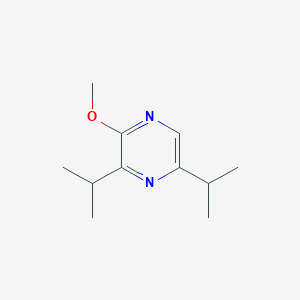
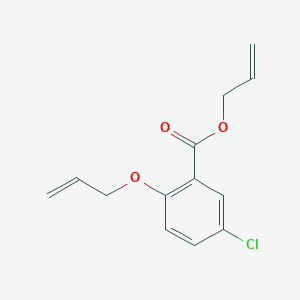
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
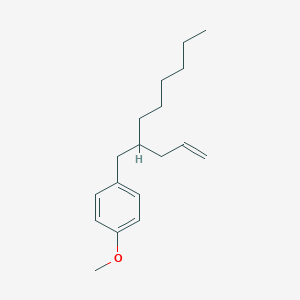
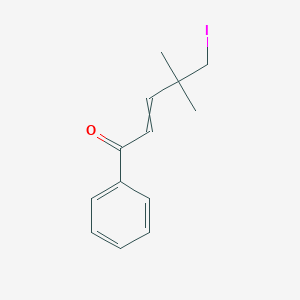
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
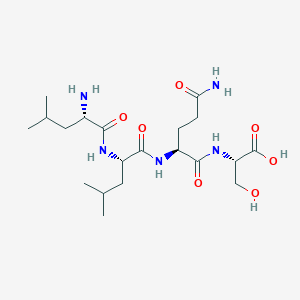

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
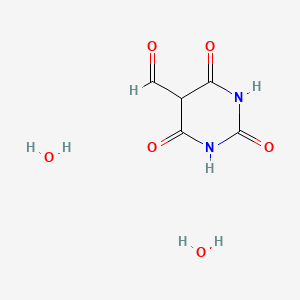
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
